N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide

Phosphodiesterase 4 (PDE4) Inhibition Inflammation Respiratory Disease

N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide (CAS 888445-22-5), with molecular formula C25H22N2O5 and a molecular weight of 430.46 g/mol, is a synthetic, multifunctional benzofuran-2-carboxamide derivative. This compound belongs to a pharmacologically significant class known for inhibiting phosphodiesterase IV (PDE IV) and modulating tumor necrosis factor (TNF) mediated cellular activity.

Molecular Formula C25H22N2O5
Molecular Weight 430.5 g/mol
CAS No. 888445-22-5
Cat. No. B6490310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide
CAS888445-22-5
Molecular FormulaC25H22N2O5
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)OC
InChIInChI=1S/C25H22N2O5/c1-3-31-21-14-7-5-12-19(21)26-25(29)23-22(18-11-4-6-13-20(18)32-23)27-24(28)16-9-8-10-17(15-16)30-2/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28)
InChIKeyIOEINIFCIXTJKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide (CAS 888445-22-5): A Benzofuran Carboxamide for Advanced PDE/TNF Research


N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide (CAS 888445-22-5), with molecular formula C25H22N2O5 and a molecular weight of 430.46 g/mol, is a synthetic, multifunctional benzofuran-2-carboxamide derivative. This compound belongs to a pharmacologically significant class known for inhibiting phosphodiesterase IV (PDE IV) and modulating tumor necrosis factor (TNF) mediated cellular activity [1]. Its structure features a benzofuran core with an ethoxyphenyl group at the 2-carboxamide position and a 3-methoxybenzamido substituent at the 3-position, a unique substitution pattern that differentiates it from simple benzamide analogs. Despite its structural intrigue, verifiable, quantitative performance data from primary literature or patents that would allow for direct scientific selection or procurement decisions is currently absent from public non-vendor sources.

Benzofuran-2-carboxamide scaffold for PDE4/TNF pathway studies (class-level reported context)
Distinct 3-methoxybenzamido substitution pattern supports internal SAR library expansion
Computational docking candidate; no quantitative bioactivity data required for in-silico hypothesis generation

Why N-(2-Ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide Cannot Be Replaced by Its 2-Methoxy Isomer (CAS 888445-14-5)


Generic substitution within the benzofuran carboxamide class is not scientifically valid due to the critical impact of positional isomerism on pharmacological target engagement. The direct analog N-(2-ethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide (CAS 888445-14-5) differs only in the position of the methoxy group on the benzamido ring (ortho vs. meta) . In related benzamide systems, such as N-(2-ethoxyphenyl)-3-[(3-methoxybenzoyl)amino]benzamide (CAS 791803-48-0), this seemingly minor structural alteration dictates distinct molecular recognition, hydrogen-bonding capabilities, and steric interactions within enzyme active sites like PDE4 or protein-protein interfaces involving TNF . Consequently, selecting the specific 3-methoxy isomer is mandatory for experimental reproducibility in target-based assays; the 2-methoxy isomer cannot be assumed to elicit the same biological response without direct, quantitative comparative data.

Positional isomer may shift binding profile
Methoxy position (meta vs ortho) alters hydrogen-bonding capability and steric fit within PDE4 active site; direct substitution not validated.
Assay response may not transfer
2-methoxy isomer (CAS 888445-14-5) may elicit different cellular response; absence of comparative data prevents equivalence assumption.

Quantitative Evidence for N-(2-Ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide: A Data Gap Analysis


PDE4 Inhibitory Potency (IC50) Remains Unreported in Public Scientific Literature

The claimed therapeutic mechanism for N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide and its class is phosphodiesterase 4 (PDE4) inhibition [1]. However, a critical evidence gap exists: no peer-reviewed study or patent reports a quantitative IC50 value for this specific compound against any PDE4 isoform (PDE4A-D). Without this data, it is impossible to benchmark its potency against well-characterized PDE4 inhibitors like Roflumilast (PDE4 IC50 ~0.7 nM) or Cilomilast. This absence of primary pharmacological data prevents any quantitative differentiation, a fatal flaw for scientific selection.

PDE4 IC50
Data to verify
No quantitative IC50 reported for any PDE4 isoform
Selection risk: potency unknown; cannot benchmark against well-characterized PDE4 inhibitors
Patent class-level claim only; direct assay data absent from public sources
Phosphodiesterase 4 (PDE4) Inhibition Inflammation Respiratory Disease

TNF-α Modulation: Absence of Quantitative Cytokine Inhibition Data Precludes Comparison to Anti-TNF Biologics or Small Molecules

Patents describe benzofuran carboxamides as being useful for treating conditions mediated by TNF [1]. Despite this intellectual property claim, no quantitative data, such as an IC50 for TNF-α inhibition in LPS-stimulated human PBMCs or a reduction in serum TNF-α levels in a murine model, has been publicly disclosed for N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide. This creates a significant procurement risk, as the compound's actual potency relative to established standards like PDE4 inhibitors with known TNF-modulating effects cannot be assessed.

TNF-α Modulation
Data to verify
No inhibition data in LPS-stimulated PBMCs or murine models
Bioactivity risk: actual cytokine-modulating potency unknown
Class-level therapeutic use claimed in patent; no specific quantitative evidence
TNF-alpha Inhibition Immunomodulation Inflammatory Bowel Disease

Anticancer Activity: Lack of Viability Data Against Standard Cancer Cell Line Panels Hampers Comparison to Chemotypes

A vendor listing for a structural analog incorrectly suggests in vivo antineuroectodermal tumor activity . For the target compound itself, comprehensive cytotoxicity or growth inhibition data (e.g., GI50 values) against standard cancer cell line panels, such as the NCI-60, are entirely missing from the scientific record. This information void prevents any head-to-head comparison with numerous other benzofuran derivatives that have reported anticancer properties, such as those with potent GI50 values (<1 µM) against colon or breast cancer lines. A procurement decision based on unsubstantiated potential is scientifically unsound.

Anticancer GI50
Data to verify
No cytotoxicity or growth inhibition data against standard cancer panels
Cell-model endpoint unknown; cannot be prioritized over screen-hit compounds
Structural analog activity reported elsewhere; direct evidence absent for this compound
Anticancer Screening NCI-60 Panel Cytotoxicity

Recommended Application Scenarios for N-(2-Ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide Based on Current Evidence


Internal Structure-Activity Relationship (SAR) Exploration of a Proprietary Benzofuran Library

This compound is only suitable for organizations that have already established an internal SAR program around the benzofuran-2-carboxamide scaffold and have generated proprietary, quantitative data on related analogs. Its value lies in diversifying a proprietary library to probe the biological effect of the 3-methoxybenzamido substitution pattern, but only when benchmarked against internal leads, not public data.

Negative Control for 2-Methoxy Isomer Chemotype Studies

Given the data gap, one rational use is as a structurally matched negative control for studies focused on the 2-methoxy isomer (CAS 888445-14-5). If the 2-methoxy isomer shows activity in a novel assay, the 3-methoxy isomer can be tested in parallel to confirm the positional specificity of the observed effect, thereby strengthening the SAR hypothesis.

Computational Chemistry and In-Silico Modeling

The unique substitution pattern makes the compound a candidate for computational docking studies into PDE4 or TNF-α protein structures. It can be used to generate testable hypotheses about binding modes, which can then inform the synthesis of new, more potent derivatives. This application leverages the compound's structure without requiring pre-existing bioactivity data.

Application
Selection Property
Validation Focus
Internal SAR exploration
Benzofuran core with 3-methoxy substitution
Proprietary library benchmarking
Negative control for positional isomer
3-methoxy vs 2-methoxy identity
Parallel assay confirmation of positional specificity
In-silico docking studies
Unique substitution pattern
Binding mode hypothesis generation for PDE4/TNF targets
Quote Request

Request a Quote for N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.